molecular formula C11H13ClINO B14303379 2-Chloro-N-(3-iodo-2,4,6-trimethylphenyl)acetamide CAS No. 113770-00-6

2-Chloro-N-(3-iodo-2,4,6-trimethylphenyl)acetamide

Cat. No.: B14303379
CAS No.: 113770-00-6
M. Wt: 337.58 g/mol
InChI Key: DNDZKIWEFWBZSB-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-iodo-2,4,6-trimethylphenyl)acetamide is an organic compound with the molecular formula C11H13ClINO It is a derivative of acetamide, featuring both chloro and iodo substituents on a trimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-iodo-2,4,6-trimethylphenyl)acetamide typically involves the acylation of 3-iodo-2,4,6-trimethylaniline with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing efficient purification techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-iodo-2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-N-(3-iodo-2,4,6-trimethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-iodo-2,4,6-trimethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and iodo substituents can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved would depend on the specific biological context and target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(3-iodo-2,4,6-trimethylphenyl)acetamide is unique due to the presence of both chloro and iodo substituents on the trimethylphenyl ring.

Properties

CAS No.

113770-00-6

Molecular Formula

C11H13ClINO

Molecular Weight

337.58 g/mol

IUPAC Name

2-chloro-N-(3-iodo-2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C11H13ClINO/c1-6-4-7(2)11(8(3)10(6)13)14-9(15)5-12/h4H,5H2,1-3H3,(H,14,15)

InChI Key

DNDZKIWEFWBZSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1NC(=O)CCl)C)I)C

Origin of Product

United States

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